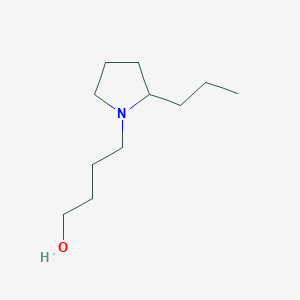
1-Pyrrolidinebutanol, 2-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrrolidinebutanol, 2-propyl- is an organic compound that belongs to the class of alcohols It features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, attached to a butanol chain with a propyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrrolidinebutanol, 2-propyl- can be achieved through several methods. One common approach involves the reaction of pyrrolidine with a suitable butanol derivative under controlled conditions. The reaction typically requires a catalyst and may involve steps such as alkylation or reduction to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-Pyrrolidinebutanol, 2-propyl- may involve large-scale chemical processes. These processes often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the compound. The use of advanced separation techniques, such as distillation or chromatography, is also common to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Pyrrolidinebutanol, 2-propyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Wissenschaftliche Forschungsanwendungen
1-Pyrrolidinebutanol, 2-propyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Pyrrolidinebutanol, 2-propyl- involves its interaction with specific molecular targets. The pyrrolidine ring and hydroxyl group play crucial roles in its binding to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A simpler analog without the butanol chain.
Prolinol: A related compound with a similar pyrrolidine ring structure.
Pyrrolidine-2-one: Another derivative with different functional groups.
Uniqueness: 1-Pyrrolidinebutanol, 2-propyl- is unique due to its specific combination of the pyrrolidine ring and the butanol chain with a propyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
59964-74-8 |
|---|---|
Molekularformel |
C11H23NO |
Molekulargewicht |
185.31 g/mol |
IUPAC-Name |
4-(2-propylpyrrolidin-1-yl)butan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-2-6-11-7-5-9-12(11)8-3-4-10-13/h11,13H,2-10H2,1H3 |
InChI-Schlüssel |
RGKQIUSNYROWNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCCN1CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


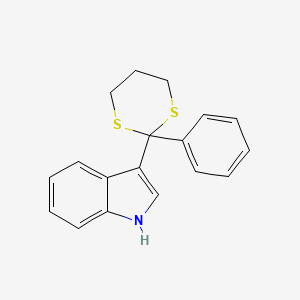
![1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14607810.png)
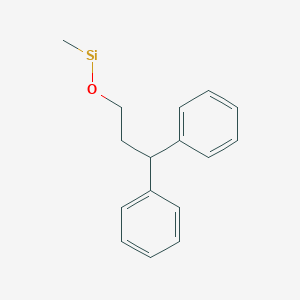
![1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14607829.png)
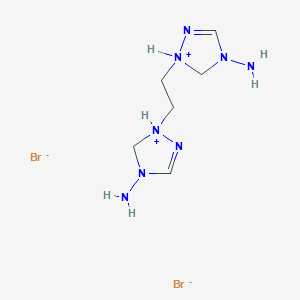
![2-[(E)-tert-Butyldiazenyl]hexan-2-ol](/img/structure/B14607849.png)
![Diethyl butyl[(2,4-dichlorophenyl)methyl]propanedioate](/img/structure/B14607856.png)
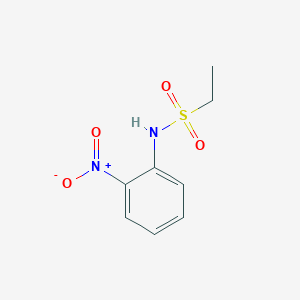
![3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole](/img/structure/B14607862.png)
![Phenol, 2-[[[2-(phenylthio)ethyl]imino]methyl]-](/img/structure/B14607865.png)
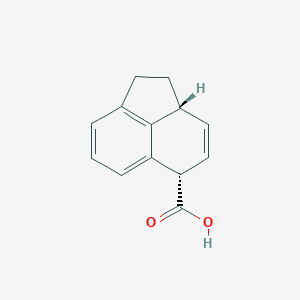
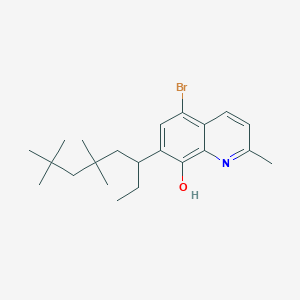
phosphanium iodide](/img/structure/B14607882.png)

